3-(Chloromethyl)-6-methylpyridazine
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Overview
Description
3-(Chloromethyl)-6-methylpyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a chloromethyl group at position 3 and a methyl group at position 6 makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-6-methylpyridazine typically involves the chloromethylation of 6-methylpyridazine. One common method is the reaction of 6-methylpyridazine with formaldehyde and hydrochloric acid under acidic conditions, which introduces the chloromethyl group at the 3-position .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-6-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the pyridazine ring.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in dihydropyridazine derivatives.
Scientific Research Applications
3-(Chloromethyl)-6-methylpyridazine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methylpyridazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine ring structure allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
3-(Chloromethyl)pyridazine: Lacks the methyl group at position 6, leading to different reactivity and applications.
6-Methylpyridazine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methylpyridazine: Lacks the chloromethyl group, affecting its chemical behavior and applications.
Uniqueness: 3-(Chloromethyl)-6-methylpyridazine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications .
Properties
IUPAC Name |
3-(chloromethyl)-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-2-3-6(4-7)9-8-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWJVKXHDOLTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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